molecular formula C9H10ClNO B8541559 4-(6-Chloropyridin-3-yl)butan-2-one

4-(6-Chloropyridin-3-yl)butan-2-one

Cat. No. B8541559
M. Wt: 183.63 g/mol
InChI Key: CBMVSDMITWHHIC-UHFFFAOYSA-N
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Patent
US07119203B2

Procedure details

Part A. To a mixture of 2-chloro-5-iodopyridine (6.76 g, 28.2 mmol) in 50 mL N,N-dimethylformamide was added 1-buten-3-ol (24.4 mL, 282.3 mmol), palladium acetate (0.64 g, 2.82 mmol), tetrabutylammonium chloride (0.79 g, 2.82 mmol), and sodium bicarbonate (5.94 g, 70.6 mmol). The resulting mixture was stirred at 50° C. for 5 hr, and then quenched with water (20 mL). Subsequently, the mixture was diluted with 20 mL of ethyl acetate and filtered through a pack of celite. The organic layer was separated from the filtrate, and the aqueous layer was further extracted with ethyl acetate. The organics were combined, washed with saturated NaCl solution, and dried over magnesium sulfate. Chromatography (on silica, ethyl acetate/hexane) afforded the desired 4-(6-chloropyridin-3-yl)butan-2-one intermediate in the form of a yellow oil (4.01 g, 77% yield). MS MH+ for C9H10ClNO: calc. 184, found 184.
Quantity
6.76 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
5.94 g
Type
reactant
Reaction Step Two
Quantity
0.79 g
Type
catalyst
Reaction Step Two
Quantity
0.64 g
Type
catalyst
Reaction Step Two
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
77%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5](I)=[CH:4][N:3]=1.[CH2:9]=[CH:10][CH:11]([OH:13])[CH3:12].C(=O)(O)[O-].[Na+].C(OCC)(=O)C.CCCCCC>CN(C)C=O.[Cl-].C([N+](CCCC)(CCCC)CCCC)CCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[Cl:1][C:2]1[N:3]=[CH:4][C:5]([CH2:9][CH2:10][C:11](=[O:13])[CH3:12])=[CH:6][CH:7]=1 |f:2.3,4.5,7.8,9.10.11|

Inputs

Step One
Name
Quantity
6.76 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)I
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
24.4 mL
Type
reactant
Smiles
C=CC(C)O
Name
Quantity
5.94 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
0.79 g
Type
catalyst
Smiles
[Cl-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0.64 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Three
Name
ethyl acetate hexane
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC.CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 50° C. for 5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with water (20 mL)
ADDITION
Type
ADDITION
Details
Subsequently, the mixture was diluted with 20 mL of ethyl acetate
FILTRATION
Type
FILTRATION
Details
filtered through a pack of celite
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the filtrate
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was further extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaCl solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=CC=C(C=N1)CCC(C)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 4.01 g
YIELD: PERCENTYIELD 77%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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